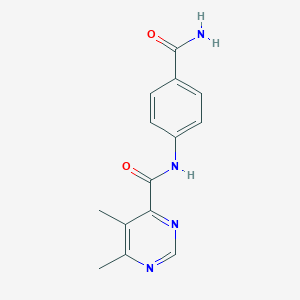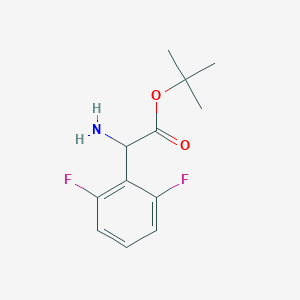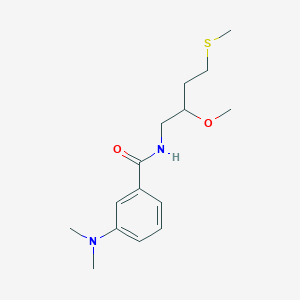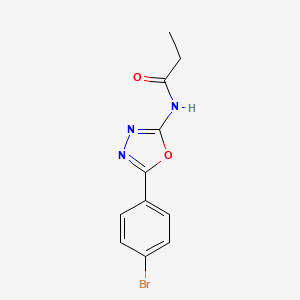
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine, also known as EFPP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EFPP is a pyrrolidine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
RORγt Inverse Agonists Discovery
1-(Ethylsulfonyl)-3-(3-fluorophenyl)pyrrolidine derivatives are explored in the discovery of selective, orally active RORγt inverse agonists. One such derivative demonstrated potential in inhibiting IL-17 production and showing efficacy in mouse models related to biological functions (Duan et al., 2019).
Electrochemical Polymerization
In studies on electrochemical oxidation and polymerization, compounds related to this compound have been investigated. The polymerization process and properties of resulting polymers are significant for understanding electrochemical behaviors (Naudin et al., 2002).
Iridium(III) Complexes Development
Research into iridium(III) complexes with sulfanyl- or sulfone-functionalized cyclometallating ligands, which include derivatives of this compound, has been conducted. These studies are crucial for understanding photophysical properties and potential applications in photoluminescence (Constable et al., 2014).
Antibacterial Agents Synthesis
This compound and its analogues have been synthesized and evaluated for antibacterial activities, demonstrating their potential as pharmaceutical agents (Egawa et al., 1984).
Chemosensor Development
Derivatives of this compound have been used to develop selective chemosensors, particularly for metal ions like Al(3+), based on internal charge transfer mechanisms (Maity & Govindaraju, 2010).
Nonlinear Optical Studies
Studies have also focused on the potential of this compound derivatives in nonlinear optics, investigating their hyperpolarizability and charge transfer characteristics (Murthy et al., 2017).
Molecular Structure Analysis
The synthesis and structural analysis of compounds related to this compound have been undertaken to understand their crystal structures and molecular conformations, contributing to the field of crystallography and molecular design (Sharma et al., 2013).
Electropolymerization Studies
Research on the electropolymerization of pyrrole in ionic liquids has included derivatives of this compound, contributing to advancements in polymer science and electrochemistry (Sekiguchi et al., 2002).
properties
IUPAC Name |
1-ethylsulfonyl-3-(3-fluorophenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2S/c1-2-17(15,16)14-7-6-11(9-14)10-4-3-5-12(13)8-10/h3-5,8,11H,2,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDLYFYINQOWOMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(C1)C2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-acetylanilino)sulfonyl]phenyl}acetamide](/img/structure/B2469441.png)
![N-[(1-Methyl-5-oxopyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2469443.png)
![2-((6-(4-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2469444.png)

![2-(3-Chloro-4-ethoxyphenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2469447.png)

![5-chloro-2-methyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2469450.png)






